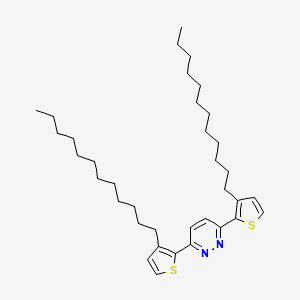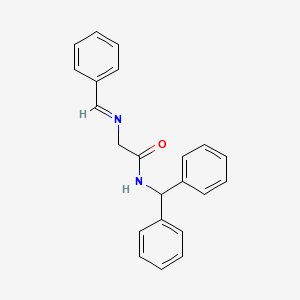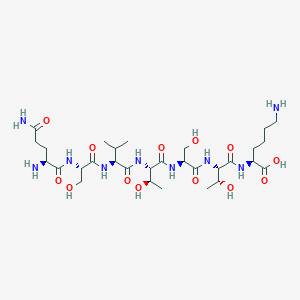![molecular formula C12H12BrN3O2S B14193646 Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester CAS No. 832150-87-5](/img/structure/B14193646.png)
Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester is a complex organic compound that features a triazole ring substituted with a bromophenyl group and an ethyl ester of acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester typically involves the following steps:
Formation of the Triazole Ring:
Thioester Formation: The triazole derivative is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydride to form the thioester linkage.
Esterification: Finally, the compound is esterified with acetic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies investigating the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the ester moiety can be hydrolyzed to release acetic acid, which may further modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, [[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester
- Acetic acid, [[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester
- Acetic acid, [[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester
Uniqueness
The uniqueness of acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester lies in the presence of the bromine atom, which can significantly influence the compound’s reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different binding interactions and potentially enhanced biological effects.
Propriétés
Numéro CAS |
832150-87-5 |
|---|---|
Formule moléculaire |
C12H12BrN3O2S |
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
ethyl 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrN3O2S/c1-2-18-10(17)7-19-12-14-11(15-16-12)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,16) |
Clé InChI |
YNMNVDDHFSTGMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=NNC(=N1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)


![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)
![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)

![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
